molecular formula C5H3N2O4- B088723 Uracil-5-carboxylate CAS No. 13345-19-2

Uracil-5-carboxylate

Cat. No. B088723
CAS RN: 13345-19-2
M. Wt: 155.09 g/mol
InChI Key: ZXYAAVBXHKCJJB-UHFFFAOYSA-M
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Description

Uracil-5-carboxylate is a chemical compound that belongs to the family of pyrimidine nucleobases. It is an important intermediate in the biosynthesis of pyrimidine nucleotides and has been extensively studied due to its potential applications in scientific research.

Scientific Research Applications

Enzymatic Conversion

The enzymatic conversion of uracil-5-carboxylate is a significant area of research. A study demonstrated the enzymatic decarboxylation of uracil 5-carboxylate, showing its conversion to uracil and carbon dioxide by an enzyme preparation from Neurospora crassa (Palmatier, McCroskey, & Abbott, 1970).

Hydrogen Bonding and Complex Formation

Research on uracil-5-carboxylate includes studies on hydrogen bonding and formation of complexes with metals. A study investigated the reaction of uracil-5-carboxylate with alkali metals, forming various polymeric coordination compounds and displaying diverse hydrogen bonding networks (Nichol & Clegg, 2006).

Biological Activity of Derivatives

The synthesis and biological activity of uracil derivatives have been extensively studied, with uracil considered a privileged structure in drug discovery. Uracil analogues exhibit a wide range of biological activities, including antiviral and anti-tumor properties. Research has focused on modifying uracil structure to improve pharmacological properties (Pałasz & Cież, 2015).

Crystal Structure and Biomedical Applications

Uracil derivatives, like the title compound C5H4N2O4·H2O, have been studied for their crystal structure and potential biomedical applications. The crystal structure consists of molecules held together by extensive intermolecular hydrogen bonding, resulting in a layered sheet structure (Law, Szeto, & Wong, 2004).

Synthesis and Reactivity of Derivatives

Research on uracil-5-carboxylate also includes the synthesis and reactivity of its derivatives. Studies have examined the fragmentation and reactivity of deprotonated uracil-5-carboxylic acid and its anionic fragments to elucidate novel reagents of uracil formation and characterize the reactivity of uracil's anionic derivatives (Cole, Wang, Snow, & Bierbaum, 2014).

properties

CAS RN

13345-19-2

Product Name

Uracil-5-carboxylate

Molecular Formula

C5H3N2O4-

Molecular Weight

155.09 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1

InChI Key

ZXYAAVBXHKCJJB-UHFFFAOYSA-M

SMILES

C1=C(C(=O)NC(=O)N1)C(=O)[O-]

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)[O-]

synonyms

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-, ion(1-) (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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